molecular formula C18H12BrN3 B13178287 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine

6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13178287
M. Wt: 350.2 g/mol
InChI Key: NPPHGGKOWURHGK-UHFFFAOYSA-N
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Description

6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in anticancer agent development, which is known to function as a purine analog and potent protein kinase inhibitor . The bromine atom at the 6-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies . The 2,3-diphenyl substituents may contribute to enhanced binding affinity with hydrophobic regions in kinase active sites, a feature observed in other derivatives targeting enzymes like CDK2 and PI3Kδ . This compound is intended for use in developing targeted therapies, particularly in oncology research. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated mechanism-of-action as ATP-competitive inhibitors for kinases including CK2, EGFR, B-Raf, and MEK, which are critical regulators in cellular signaling pathways frequently disrupted in cancers . Its rigid, planar structure is ideal for interacting with the hinge region of kinase domains, making it a promising scaffold for designing type I kinase inhibitors . Researchers can leverage this intermediate to create novel analogs with potential cytotoxic, antiproliferative, and kinase-selective effects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H12BrN3

Molecular Weight

350.2 g/mol

IUPAC Name

6-bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12BrN3/c19-15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

NPPHGGKOWURHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest at specific phases (G1/S or G2/M), ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[1,5-a]pyrimidines are more potent in kinase inhibition compared to six-six-membered bicyclic systems (e.g., CDZ 173 or UCB-5857) due to optimal fit in ATP-binding pockets . However, fused derivatives like tetrazolo[1,5-a]pyrimidines (e.g., compound 25 in ) exhibit distinct activity profiles, often targeting purine analogs or antimicrobial pathways .

Kinase Inhibition Profiles

  • EGFR Inhibition : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., bromine) at position 6 show stronger ATP-binding site interactions, similar to 3-iodo derivatives .
  • Pim-1 Inhibition: 3-Aryl-5-amino-substituted derivatives (e.g., ) achieve nanomolar potency, whereas the diphenyl groups in 6-bromo-2,3-diphenyl PP may prioritize selectivity over broad-spectrum activity .

Biological Activity

6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C17H14BrN3\text{C}_{17}\text{H}_{14}\text{Br}\text{N}_3

This compound is synthesized through various methods involving the reaction of substituted pyrazoles with appropriate electrophiles. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the target compound.

Biological Activity Overview

The biological activities of this compound are primarily categorized into three key areas:

  • Anticancer Activity
    • Mechanism of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to inhibit kinases involved in cancer progression.
    • Case Study : A study demonstrated the compound's effectiveness against HepG2 and MDA-MB-231 cell lines, achieving IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .
  • Anti-inflammatory Effects
    • Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
    • Mechanism : The compound may inhibit pathways such as NF-kB signaling, which is crucial in inflammatory responses.
  • Enzyme Inhibition
    • α-Glucosidase Inhibition : The compound has shown promising inhibitory activity against α-glucosidase with an IC50 value significantly lower than that of acarbose (15.2 ± 0.4 µM compared to 750.0 ± 1.5 µM) .
    • Kinetic Studies : Kinetic analysis suggests a competitive inhibition mechanism for α-glucosidase, indicating its potential for managing postprandial hyperglycemia.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the pyrazole and phenyl rings significantly affect the biological activity of the compound:

SubstituentPositionBiological Activity (IC50)
-Br7Most potent (15.2 µM)
-CH35Reduced activity
-OCH34Deteriorated activity

These findings illustrate how specific substitutions can enhance or diminish the efficacy of the compound against targeted biological pathways.

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